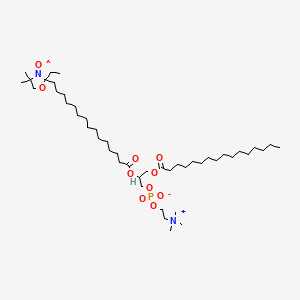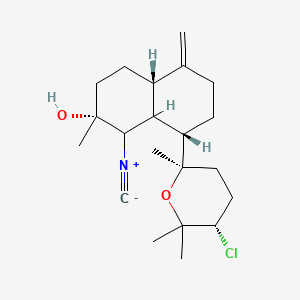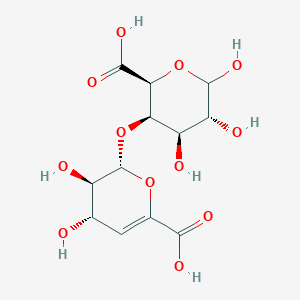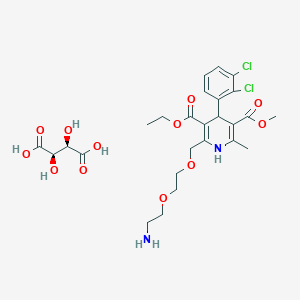![molecular formula C18H22N2O6 B1231355 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester is a member of benzofurans.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
Compounds structurally related to 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester are often studied for their metabolism and disposition patterns. For example, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist that undergoes extensive metabolism, primarily through oxidation of the benzofuran ring. The resultant metabolites are primarily excreted via feces, indicating the compound's disposition pathways (Renzulli et al., 2011). Similarly, the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist were elucidated, showing comprehensive metabolic pathways involving oxidative deamination, aliphatic hydroxylation, and carbamate formation (Shaffer et al., 2008).
Biomarker Identification
Research has focused on identifying biomarkers for various substances, which may parallel studies on compounds like 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid. For instance, the identification and quantitative determination of a carboxylic and a mercapturic acid metabolite of etridiazole in the urine of rats and humans were used as potential tools for biological monitoring (Welie et al., 2005).
Exposure and Toxicity Studies
Studies also explore the exposure and potential toxicity of similar compounds. For example, research on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults, focused on measuring urinary concentrations of DINCH metabolites as exposure biomarkers (Silva et al., 2013). This approach could potentially be applied to 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid.
Pharmacological and Behavioral Effects
While direct studies on 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid are not available, related research on pharmacological agents offers insights into potential applications. For instance, the study on the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist provides data on drug tolerability and receptor occupancy, potentially guiding future research on related compounds (Rabiner et al., 2002).
Eigenschaften
Produktname |
5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester |
|---|---|
Molekularformel |
C18H22N2O6 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
[1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C18H22N2O6/c1-5-24-11-6-7-13-12(8-11)10(4)15(25-13)17(22)26-14(9(2)3)16(21)20-18(19)23/h6-9,14H,5H2,1-4H3,(H3,19,20,21,23) |
InChI-Schlüssel |
SYRBMQNGBDFIGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)OC(C(C)C)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)




![N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1231287.png)




![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)